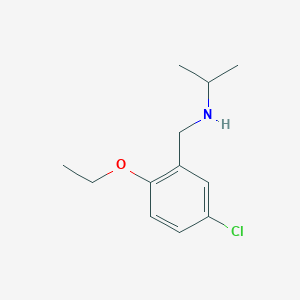![molecular formula C16H17N5O B275896 ETHYL({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE](/img/structure/B275896.png)
ETHYL({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE is a compound that features a tetrazole ring, a benzyl group, and an ethanamine moiety. The tetrazole ring is known for its stability and versatility in various chemical reactions, making this compound of significant interest in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with 3-(bromomethyl)phenol under basic conditions to form the intermediate 3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl bromide. This intermediate is then reacted with ethanamine to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE can undergo various types of chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as sodium azide or thiols can be used under basic conditions.
Major Products
Oxidation: Tetrazole N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
ETHYL({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a corrosion inhibitor.
Mécanisme D'action
The mechanism of action of ETHYL({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This binding can inhibit or activate various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Phenyl-1H-tetrazole-5-thiol
- N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopentanamine
- 1-Phenyl-1H-tetrazole-5-thione
Uniqueness
ETHYL({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE is unique due to its combination of a tetrazole ring and an ethanamine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry .
Propriétés
Formule moléculaire |
C16H17N5O |
|---|---|
Poids moléculaire |
295.34 g/mol |
Nom IUPAC |
N-[[3-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]ethanamine |
InChI |
InChI=1S/C16H17N5O/c1-2-17-12-13-7-6-10-15(11-13)22-16-18-19-20-21(16)14-8-4-3-5-9-14/h3-11,17H,2,12H2,1H3 |
Clé InChI |
YZMFHNAYMWAYEM-UHFFFAOYSA-N |
SMILES |
CCNCC1=CC(=CC=C1)OC2=NN=NN2C3=CC=CC=C3 |
SMILES canonique |
CCNCC1=CC(=CC=C1)OC2=NN=NN2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-N-(4-pyridinylmethyl)amine](/img/structure/B275816.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-methylamine](/img/structure/B275818.png)
![1-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]-2-propanol](/img/structure/B275819.png)
![1-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-propanol](/img/structure/B275820.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-(2-thienylmethyl)amine](/img/structure/B275821.png)
methanamine](/img/structure/B275822.png)
![N-[4-(benzyloxy)-3,5-dichlorobenzyl]-N-(3-pyridinylmethyl)amine](/img/structure/B275823.png)
![2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}ethanol](/img/structure/B275828.png)
![2-{[4-(Benzyloxy)-3,5-dichlorobenzyl]amino}ethanol](/img/structure/B275830.png)
![N-[5-bromo-2-(3-pyridinylmethoxy)benzyl]-N-(tert-butyl)amine](/img/structure/B275831.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-{2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine](/img/structure/B275833.png)
![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-isopropylamine](/img/structure/B275834.png)
![N-[(2-ethoxynaphthalen-1-yl)methyl]propan-2-amine](/img/structure/B275835.png)

